Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate
Overview
Description
Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate is a useful research compound. Its molecular formula is C12H10ClNO3S and its molecular weight is 283.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
One of the primary applications of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate derivatives is in the synthesis of compounds with potential biological activities. For instance, derivatives of this compound have been synthesized and shown to exhibit potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. This indicates the compound's utility in the development of new antimicrobial agents (Liaras et al., 2011; Hirpara et al., 2003).
Chemical Synthesis and Material Science
This compound and its derivatives also find applications in the synthesis of complex organic molecules and materials. For example, they have been used in the construction of metal-organic frameworks (MOFs) with specific functionalities, such as luminescence sensing and pesticide removal, indicating their potential in environmental monitoring and purification technologies (Zhao et al., 2017).
Photodynamic Therapy and Drug Discovery
Furthermore, certain derivatives of this compound have been explored for their potential in photodynamic therapy (PDT), a treatment method for cancer. These compounds exhibit high singlet oxygen quantum yield, a crucial property for effective PDT agents, suggesting their potential use in cancer treatment (Pişkin et al., 2020).
Analytical and Spectroscopic Studies
The compound and its derivatives are also of interest in analytical and spectroscopic studies. They have been used to investigate the effects of molecular aggregation on the photophysical properties of organic compounds, providing insights into the interactions that influence the behavior of these molecules in different environments (Matwijczuk et al., 2016).
Mechanism of Action
Target of Action
The primary targets of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is hypothesized that the compound may interact with its targets through a mechanism involving the thiazole ring and the methoxy group .
Biochemical Pathways
The biochemical pathways affected by this compound are yet to be determined. Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . It is possible that this compound may affect similar pathways.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in reducing oxidative damage in cells. Additionally, it has been observed to bind with certain proteins that regulate inflammatory responses, thereby exhibiting anti-inflammatory effects .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammatory responses . This compound can modulate the expression of genes related to inflammation, leading to a reduction in pro-inflammatory cytokines. Furthermore, it impacts cellular metabolism by enhancing the activity of enzymes involved in detoxification processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . This compound also influences gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that it can have sustained anti-inflammatory and antioxidant effects in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as reduced inflammation and oxidative stress . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound .
Metabolic Pathways
This compound is involved in metabolic pathways related to detoxification and oxidative stress . It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . This compound can also affect metabolic flux by modulating the levels of metabolites involved in antioxidant defense .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It has been observed to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This localization is crucial for its detoxification and antioxidant functions .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria . It is directed to these compartments by specific targeting signals and post-translational modifications . In the mitochondria, it exerts its antioxidant effects by interacting with mitochondrial enzymes involved in oxidative phosphorylation .
Properties
IUPAC Name |
methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-16-11(15)9-4-2-3-5-10(9)17-7-8-6-14-12(13)18-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPMTXOMEHHFKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2=CN=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240140 | |
Record name | Methyl 2-[(2-chloro-5-thiazolyl)methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338393-43-4 | |
Record name | Methyl 2-[(2-chloro-5-thiazolyl)methoxy]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338393-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[(2-chloro-5-thiazolyl)methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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